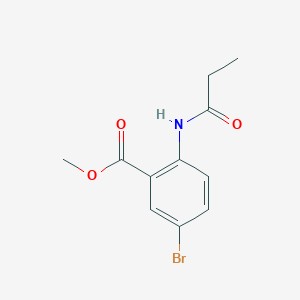
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid
Overview
Description
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylmethyl Ether: The benzoic acid derivative is first reacted with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the phenylmethyl ether.
Introduction of the Piperidinylsulfonyl Group: The intermediate is then treated with piperidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the piperidinylsulfonyl group.
Final Acidification: The resulting compound is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethyl ether and piperidinylsulfonyl groups contribute to its binding affinity and reactivity with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylsulfonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylsulfonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanyl-sulfonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and applications in various fields.
Properties
Molecular Formula |
C19H21NO5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C19H21NO5S/c21-19(22)17-13-16(26(23,24)20-11-5-2-6-12-20)9-10-18(17)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,22) |
InChI Key |
FNMISDNZCSFRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate](/img/structure/B8635675.png)

![2-Chloro-3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8635681.png)

![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propan-1-ol](/img/structure/B8635711.png)

![2-[1-(Benzenesulfonyl)indol-4-yl]oxyethanamine](/img/structure/B8635726.png)



![1-Amino-4-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B8635747.png)



